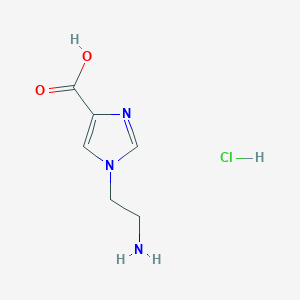

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride” likely belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are derived from ammonia (NH3) and are classified based on the number of alkyl or aryl groups attached to the nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, amines can generally be synthesized through various methods, including reduction of nitriles, amides, and nitro compounds, as well as through the reaction of alkyl halides with ammonia .

Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in condensation reactions to form amides .

Physical And Chemical Properties Analysis

Amines have a variety of physical and chemical properties. They can participate in hydrogen bonding, which can affect their boiling points and water solubility . The classification of amines (primary, secondary, tertiary) can also influence their properties .

Scientific Research Applications

Hydrolysis and Crystallization Studies

- The hydrolysis of similar compounds, like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to the formation of structurally related acids, which can crystallize as dihydrates. These processes are significant for understanding the molecular structure and formation of complex networks through hydrogen bonding (Wu, Liu, & Ng, 2005).

Synthesis of Biologically Active Compounds

- It has been used to create new, potentially biologically active compounds. For instance, 5-amino-1H-imidazole-4-carboxamide hydrochloride has been converted into a series of N6-substituted 2-azaadenines, indicating its utility in the synthesis of diverse biological molecules (Andersen & Pedersen, 1986).

Antagonistic Activity Studies

- Research on imidazole-5-carboxylic acids, which are structurally related to 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride, has shown their potential in exhibiting antagonistic activities to specific receptors, suggesting their significance in pharmacological research (Yanagisawa et al., 1996).

Biochemical Pathway Studies

- Compounds like ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates, which share a similar structural framework, have been studied for their role in the biosynthesis of purine nucleotides, highlighting their importance in biochemical pathway studies (Cusack, Shaw, & Logemann, 1980).

Chemical Synthesis and Mechanism Exploration

- The compound has been instrumental in the synthesis of other complex molecules, such as 1H-pyrazole derivatives, and has been used to explore reaction mechanisms in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Coordination Polymer Construction

- Imidazole-based multi-carboxylate ligands, closely related to this compound, have been used in the construction of coordination polymers, demonstrating its utility in materials science (Guo et al., 2013).

Crystallography and Molecular Geometry

- Synthesized derivatives, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, have been analyzed using crystallography to understand differences in molecular geometries, crucial for understanding molecular interactions (Banerjee et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with g protein-coupled receptors , which play a crucial role in transmitting signals from outside the cell to the inside .

Mode of Action

These compounds often bind to their targets, triggering a series of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways related to inflammation and stress responses . These effects could potentially lead to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on the actions of similar compounds, it could potentially influence cellular signaling pathways, alter gene expression, and modulate metabolic processes . These changes could have various effects on cellular function and health .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the physiological environment within the body, including factors like blood flow and the presence of other substances, can influence the compound’s distribution and effectiveness .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-3-5(6(10)11)8-4-9;/h3-4H,1-2,7H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYSWIQKQZSIFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2375444.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)

![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)

![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)